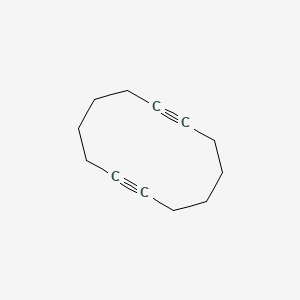

1,7-Cyclododecadiyne

Description

Significance of Cyclic Diynes in Organic and Organometallic Chemistry

Cyclic diynes are molecules of immense interest due to the inherent strain and reactivity associated with incorporating linear sp-hybridized carbon atoms into a cyclic framework. This structural feature leads to bent acetylene (B1199291) units, which are more reactive than their linear acyclic counterparts. The proximity of the two alkyne functions within the ring allows for unique intramolecular reactions and makes them exceptional building blocks for more complex molecular topologies.

In organometallic chemistry, cyclic diynes serve as versatile ligands capable of coordinating to metal centers in various fashions. The two triple bonds can bind to a single metal atom or bridge two or more metals, leading to the formation of stable organometallic complexes and coordination polymers. researchgate.net For instance, 1,7-cyclododecadiyne reacts with silver(I) and copper(I) triflate to yield polymeric complexes. researchgate.net In these structures, the cyclic diyne acts as a bridging ligand, creating intricate three-dimensional networks. researchgate.net The study of such complexes is crucial for understanding metal-alkyne interactions and for the development of new catalytic systems. The reaction of this compound with iron carbonyls, for example, yields a stable hexacarbonyldiiron complex, providing insight into alkyne disproportionation reactions. acs.org Furthermore, the reactivity of these coordinated diynes can be harnessed for the metal-mediated synthesis of novel organic compounds, such as complex cage compounds and cyclobutadiene (B73232) derivatives. researchgate.netresearchgate.net

Historical Context of Medium-Sized Cyclic Alkyne Research

The investigation of medium-sized cyclic alkynes dates back to the mid-20th century. A seminal contribution to this field was the work of Cram and Allinger in 1956, who reported the synthesis and properties of this compound and related compounds. medcraveonline.comacs.org Their research provided the first systematic exploration of these challenging molecular targets and laid the groundwork for understanding their unique chemical and physical properties. medcraveonline.comacs.org

Initial synthetic routes were often low-yielding and limited in scope. However, the allure of these strained structures spurred the development of more efficient synthetic methodologies. A significant advancement came in the 1990s with an improved synthesis of several cyclic dialkynes, including this compound, which was prepared in a 35% yield. researchgate.netthieme-connect.com This method involved the reaction of dilithium (B8592608) salts of diterminal dialkynes with α,ω-dihalogenides. researchgate.netthieme-connect.com Other synthetic approaches have also been explored, such as the thermolysis of corresponding bisselenadiazoles to generate the cyclic diyne framework. acs.org These synthetic advancements were critical, as they made larger quantities of these compounds available for detailed reactivity and application studies.

Scope and Research Trajectories of this compound Studies

Research on this compound has evolved from a primary focus on synthesis and structural characterization to a broader exploration of its reactivity and potential applications. Current research trajectories can be categorized into several key areas:

Organometallic Chemistry and Catalysis: A major thrust of research involves using this compound as a ligand to synthesize novel organometallic complexes. researchgate.netacs.org Studies have focused on its coordination with various transition metals, including iron, cobalt, silver, and copper. researchgate.netacs.orgresearchgate.net The resulting complexes are investigated for their structural properties and their potential as catalysts or precursors in organic synthesis. For example, cobalt complexes derived from cyclic diynes have been used to construct complex "superphane" structures containing cyclobutadiene units. researchgate.net

Materials Science and Polymer Chemistry: The rigid structure and reactive alkyne units of this compound make it an intriguing monomer for the synthesis of novel polymers. While research on the direct polymerization of this compound is an area of interest, studies on related diynes have shown that metathesis cyclopolymerization can yield functional polydiynes with high molecular weights and unique properties. rsc.org The incorporation of the cyclododecadiyne motif into larger molecular systems is also being explored for the development of new materials. ontosight.ai

Cycloaddition Reactions and Mechanistic Studies: The strained triple bonds of this compound are highly susceptible to cycloaddition reactions. libretexts.orglibretexts.orgmsu.edu These reactions provide a powerful tool for constructing complex polycyclic systems. Research in this area investigates the stereochemical and regiochemical outcomes of these transformations, providing deeper mechanistic understanding of pericyclic reactions involving strained alkynes. mdpi.com

The following table summarizes the yields of this compound and other medium-ring cyclic diynes prepared by the improved synthetic method reported by Gleiter et al.

| Cyclic Diyne | Ring Size | Yield (%) |

| This compound | 12 | 35% |

| 1,7-Cyclotridecadiyne | 13 | 65% |

| 1,8-Cyclotetradecadiyne | 14 | 85% |

| 1,8-Cyclopentadecadiyne | 15 | 65% |

| 1,9-Cyclohexadecadiyne | 16 | 55% |

| 1,10-Cyclooctadecadiyne | 18 | 48% |

| 1,12-Cyclodocosadiyne | 22 | 27% |

| Data sourced from Gleiter et al., 1993. researchgate.netthieme-connect.com |

The reactions of this compound with silver(I) and copper(I) triflates yield stable, colorless crystalline complexes, as detailed below.

| Reactant | Metal Salt | Product |

| This compound | Silver(I) triflate | [C₁₂H₁₆·AgCF₃SO₃]n |

| This compound | Copper(I) triflate | [C₁₂H₁₆·CuCF₃SO₃]n |

| Data sourced from Gleiter et al. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

4641-85-4 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

cyclododeca-1,7-diyne |

InChI |

InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-4,9-12H2 |

InChI Key |

PFEAQLAFRLNENU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CCCCCC#CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Cyclododecadiyne and Analogues

Historical Development of Macrocyclic Diyne Synthesis

The construction of macrocyclic frameworks, particularly those containing the rigidity of diyne units, has been a significant challenge in organic synthesis. The historical development of methods to access these structures laid the groundwork for the targeted synthesis of specific compounds like 1,7-cyclododecadiyne.

Early Synthetic Routes and Macrocyclization Techniques

Early forays into macrocycle synthesis were often characterized by the need to overcome the statistical unlikelihood of intramolecular ring closure over intermolecular polymerization. One of the pioneering efforts in the synthesis of this compound and related compounds was reported as early as 1956. medcraveonline.com General strategies for creating large rings, which were later refined for diyne synthesis, included the Ruzicka cyclization, which involved the pyrolysis of thorium salts of dicarboxylic acids at high temperatures and under vacuum. illinois.edu Another foundational method was the acyloin condensation, which provided a means to form macrocyclic ketones that could potentially serve as precursors to other functionalized macrocycles. illinois.edu These early techniques, while groundbreaking, often required high-dilution conditions to favor the desired intramolecular reaction, a challenge that spurred the development of more efficient methods. illinois.eduacs.org

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has brought forth several more direct and higher-yielding routes to this compound. These methods offer greater control and efficiency compared to their historical predecessors.

Optimized Approaches via Dilithium (B8592608) Salts and Dihalogenides

An improved and widely cited method for synthesizing this compound involves the cyclization of a diterminal dialkyne with an appropriate α,ω-dihalogenide. researchgate.netthieme-connect.com This strategy treats the dilithium salt of 1,5-hexadiyne (B1215225) with 1,6-dichlorohexane. An improved synthesis for a range of cyclic dialkynes, including this compound, has been reported using this approach, achieving a yield of 35% for the target C12 ring. researchgate.netthieme-connect.comresearchgate.net This method is also applicable to the synthesis of various analogues with different ring sizes, although yields vary depending on the target macrocycle. researchgate.netthieme-connect.com As a side reaction, this method can produce tetraynes in small yields (1-5%). researchgate.netthieme-connect.com

Table 1: Yields of Cyclic Dialkynes via Dilithium Salt and Dihalogenide Method

| Compound | Yield (%) |

|---|---|

| This compound | 35 |

| 1,7-Cyclotridecadiyne | 65 |

| 1,8-Cyclotetradecadiyne | 85 |

| 1,8-Cyclopentadecadiyne | 65 |

| 1,9-Cyclohexadecadiyne | 55 |

| 1,10-Cyclooctadecadiyne | 48 |

| 1,12-Cyclodocosadiyne | 27 |

Data sourced from Gleiter et al. researchgate.netthieme-connect.com

Thermolysis of Bisselenadiazoles from Cyclic Diones

Another effective strategy for the synthesis of medium-sized carbocyclic diacetylenes, including this compound, is through the thermolysis of bisselenadiazoles derived from cyclic diones. acs.orgresearchgate.netmolaid.com The synthesis of this compound using this method starts from 1,7-cyclododecanedione. acs.org The dione (B5365651) is first converted to its corresponding bisselenadiazole. acs.org Subsequent thermolysis of this intermediate, by heating with copper powder, yields a mixture of 1,6-cyclododecadiyne and this compound, with the latter being formed in a 27% yield. acs.org This method provides a distinct pathway from cyclic ketone precursors to the desired diynes. acs.orgresearchgate.net

Ring-Closing Alkylation Techniques for Substituted Systems

Ring-closing alkylation has been employed for the synthesis of functionalized cyclododecadiyne systems. researchgate.net In a key example, the use of N,N'-dimethylpropyleneurea (DMPU) assists in the ring-closing alkylation of 1,7-diynes. researchgate.netmolaid.com This approach has proven effective for preparing twelve-membered ring compounds, achieving yields in the range of 16–55% for various functionalized derivatives. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of derivatives of this compound with specific functionalities allows for the exploration of their chemical properties and potential applications. Methods have been developed to introduce functional groups at various positions on the cyclododecadiyne scaffold.

Cyclododecadiynes featuring functionalities at the two propargylic positions have been prepared from simple open-chain precursors. researchgate.net The aforementioned DMPU-assisted ring-closing alkylation of 1,7-diynes is a key step in these syntheses. researchgate.net This strategy has also been used to create monofunctionalized diynes. researchgate.net Furthermore, the methodology has been extended to prepare more complex derivatives, such as the diene-diyne 15 and cyclododeca-5,11-diyne-1,4-dione 18. researchgate.net These synthetic routes provide access to a range of substituted cyclododecadiynes, opening avenues for further chemical transformations. researchgate.netresearchgate.net

Preparation of Stereochemically Defined Derivatives

The synthesis of stereochemically defined derivatives of this compound is essential for understanding structure-activity relationships and for applications where specific three-dimensional arrangements are required. Chiral analogues of various cyclic compounds have been synthesized to investigate the effect of chirality on their biological or chemical properties. nih.gov For instance, the synthesis of chiral oxindole-type analogues has been achieved with high yields and enantioselectivity in a single step, representing a significant improvement over multi-step routes. nih.gov

One common strategy involves the use of chiral starting materials or chiral catalysts. For example, the total synthesis of complex natural products often relies on the creation of specific stereogenic centers. researchgate.net In the synthesis of certain bioactive molecules, chiral auxiliaries have been employed to direct the stereochemical outcome of key reactions. nih.gov The development of stereoselective reactions, such as asymmetric reductions or epoxidations, is also critical for establishing the desired chirality in the final product. researchgate.net

The following table summarizes examples of synthetic approaches to stereochemically defined macrocyclic and related chiral compounds.

| Target Compound/Analogue | Key Synthetic Strategy | Significance | Reference |

| Chiral Oxindole Analogues | One-step synthesis with high enantioselectivity. | Improved efficiency over multi-step methods. nih.gov | nih.gov |

| Chiral Allosteric Modifiers of Hemoglobin | Conjugation of D- and L-amino acids to a lead compound. | D-isomers showed higher potency, demonstrating the importance of chirality for biological activity. nih.gov | nih.gov |

| Chiral 4-Arylisochromenes | Derivatization of natural product analogues. | Creation of more effective inhibitors of tubulin polymerization. mdpi.com | mdpi.com |

| Stereoisomers of a Dihydroxydocosahexaenoic Acid | Convergent synthesis using Sonogashira coupling and stereoselective reductions. | Allowed for the determination of the absolute structure of the natural product. researchgate.net | researchgate.net |

Incorporation of Heteroatoms into the Macrocyclic Framework

The introduction of heteroatoms such as nitrogen, sulfur, or oxygen into the this compound framework can significantly alter the compound's physical, chemical, and biological properties. mdpi.com This strategy is widely used to create analogues with enhanced or novel functionalities.

The synthesis of heteroatom-doped carbon nanomaterials highlights the impact of incorporating elements like nitrogen, sulfur, and phosphorus to create novel electrochemical properties. mdpi.com In the context of macrocycles, heteroatoms can be introduced through various synthetic methods. For example, the synthesis of azasteroids and steroid alkaloids involves the incorporation of nitrogen into a steroidal framework. e-bookshelf.de Similarly, the synthesis of fused nitrogen-containing aromatic compounds can be achieved through multi-component reactions. tcichemicals.com

Tandem reactions provide an efficient route for the synthesis of bis(heteroatom-functionalized) acetylenes. researchgate.net The following table provides examples of methodologies for incorporating heteroatoms into cyclic and macrocyclic structures.

| Heteroatom(s) | Synthetic Methodology | Resulting Compound Type | Reference |

| Nitrogen | Gröbcke-Blackburn-Bienaymé reaction | Fused nitrogen-containing aromatic compounds | tcichemicals.com |

| Nitrogen | Ugi multi-component reaction with aziridine (B145994) aldehyde dimers | Densely functionalized propargyl amino aziridines | taylorandfrancis.com |

| Nitrogen, Sulfur, Phosphorus | Various methods including chemical vapor deposition and pyrolysis | Heteroatom-doped carbon nanomaterials | mdpi.com |

| Oxygen | Claisen rearrangement followed by cyclization | Fused pyran-containing xanthones | researchgate.net |

Multi-component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that contains portions of all the starting materials. tcichemicals.com These reactions are advantageous due to their high atom economy, operational simplicity, and the ability to generate molecular diversity. tcichemicals.comtaylorandfrancis.com

Several MCRs have been developed for the synthesis of complex organic molecules. The Ugi reaction, a four-component reaction, is a versatile method for creating diverse structures. tcichemicals.com The Kabachnik-Fields reaction is a three-component MCR used to synthesize α-aminophosphonates. tcichemicals.com

The table below outlines various multi-component and tandem reactions that are relevant to the synthesis of complex, functionalized molecules.

| Reaction Name/Type | Number of Components | Key Reactants | Product Type | Reference |

| Ugi Reaction | 4 | Aldehydes, amines, isonitriles, carboxylic acids | α-acylamino carboxamides | tcichemicals.com |

| Gröbcke-Blackburn-Bienaymé Reaction | 3 | Aldehydes, isonitriles, α-aminoazines | Fused nitrogen-containing aromatic compounds | tcichemicals.com |

| Kabachnik-Fields Reaction | 3 | Aldehydes, amines, dialkyl phosphites | α-aminophosphonates | tcichemicals.com |

| Co/Cr-Catalyzed Coupling | 3 | Aryl iodides, allenes, aldehydes | Multi-substituted homoallylic alcohols | beilstein-journals.org |

| Tandem 1,4-addition/Alkylation | 2+ | Diorganozinc reagents, enones, electrophiles | Trans-disubstituted ketones | rsc.org |

Reactivity and Mechanistic Investigations of 1,7 Cyclododecadiyne

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of 1,7-cyclododecadiyne, where the strained triple bonds readily participate as 2π-electron components.

In a typical Diels-Alder reaction, an alkyne can act as a "dienophile" (a 2π-electron system) reacting with a conjugated diene (a 4π-electron system) to form a six-membered ring. wikipedia.org The reactivity is generally enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. libretexts.orgyoutube.com While unstrained alkynes can participate in these reactions, the high strain of this compound significantly lowers the activation energy, making it a more reactive dienophile.

A particularly important variant for strained alkynes is the inverse-electron-demand Diels–Alder (IEDDA) reaction. wikipedia.orgunits.it In this case, the electronic roles are reversed: an electron-rich dienophile reacts with an electron-poor diene. nih.gov Strained alkynes and olefins, including this compound, are considered electron-rich dienophiles suitable for IEDDA reactions. wikipedia.org The most common dienes for this reaction are electron-deficient heterocycles, such as 1,2,4,5-tetrazines. thieme-connect.desigmaaldrich.com The reaction between a strained alkyne and a tetrazine is exceptionally fast and irreversible, proceeding through a [4+2] cycloaddition followed by a retro-Diels-Alder elimination of dinitrogen gas to yield a stable pyridazine (B1198779) derivative. nih.govnih.gov This high reactivity and the formation of a gaseous byproduct make the IEDDA reaction a powerful tool in bioorthogonal chemistry and materials science. sigmaaldrich.comnih.gov

| Reaction Type | Diene | Dienophile Type | Key Features |

|---|---|---|---|

| Normal-Demand | Electron-rich (e.g., Cyclopentadiene) | Strained Alkyne | Forms a bicyclic adduct; reactivity enhanced by strain. |

| Inverse-Demand (IEDDA) | Electron-poor (e.g., 1,2,4,5-Tetrazine) | Strained Alkyne | Extremely rapid kinetics; irreversible due to N₂ extrusion; widely used as a "click" reaction. nih.govnih.gov |

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a "dipolarophile" (like an alkyne) to form a five-membered heterocycle. nih.gov The high reactivity of this compound makes it an exceptional dipolarophile for these transformations, particularly in their strain-promoted, catalyst-free variants.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of "click chemistry" and a key reaction for this compound and other cycloalkynes. researchgate.net Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it highly suitable for applications in living systems. nih.govnih.gov The reaction's driving force is the release of ring strain as the alkyne carbons convert from a strained linear geometry to a more stable trigonal planar geometry within the resulting triazole ring. wur.nl

The reaction proceeds rapidly and selectively between the strained alkyne and an organic azide (B81097) to form a stable, aromatic 1,2,3-triazole adduct. nih.govresearchgate.net The kinetics of SPAAC are highly dependent on the structure of the cycloalkyne, with increased strain generally leading to faster reaction rates. nih.gov Fusing the cycloalkyne to other rings or introducing electron-withdrawing groups can further enhance reactivity. researchgate.net A cyclooctadiyne derivative, a close structural analog of this compound, has been successfully employed as a stapling reagent for peptides, highlighting the utility of such diynes in SPAAC applications. researchgate.net

| Cycloalkyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

|---|---|---|---|

| Dibenzocyclooctyne (DIBO) | Benzyl Azide | ~0.03 - 0.1 | Acetonitrile/Water |

| Difluorocyclooctyne (DIFO) | Benzyl Azide | ~0.4 - 0.7 | Acetonitrile/Water |

| Bicyclononyne (BCN) | Benzyl Azide | ~0.6 - 1.0 | Acetonitrile/Water |

The utility of this compound as a strained dipolarophile extends beyond reactions with azides. Other 1,3-dipoles can also participate in rapid, strain-promoted cycloadditions.

Nitrile Oxides : These compounds react with strained alkynes in a strain-promoted alkyne-nitrile oxide cycloaddition (SPANC, though this acronym is more commonly associated with nitrones) to yield isoxazole (B147169) heterocycles. youtube.commaynoothuniversity.ie The reaction is regioselective and, like SPAAC, proceeds without a catalyst, driven by the release of ring strain. mdpi.com This provides an efficient route to highly functionalized five-membered rings. maynoothuniversity.ie

Nitrones : In the strain-promoted alkyne-nitrone cycloaddition (SPANC), a nitrone reacts with a strained alkyne to form an isoxazoline (B3343090) ring. This reaction is also characterized by fast kinetics and bioorthogonality, making it a valuable tool for bioconjugation, similar to SPAAC.

1,3-Dipolar Cycloadditions

Transition Metal-Mediated and Catalyzed Reactions

The electron-rich π-systems of the alkynes in this compound can readily coordinate to transition metals, leading to the formation of stable organometallic complexes and enabling novel catalytic transformations. libretexts.orglibretexts.org

Organometallic compounds are defined by the presence of at least one direct, covalent metal-carbon bond. nih.gov this compound serves as an excellent ligand for various transition metals, utilizing its two alkyne moieties to chelate a single metal center or bridge multiple metal centers.

A well-characterized example is the formation of (this compound)hexacarbonyldiiron, (C₁₂H₁₆)Fe₂(CO)₆. This complex is synthesized by the reaction of this compound with an iron carbonyl precursor such as diiron nonacarbonyl (Fe₂(CO)₉). acs.org In the resulting structure, the this compound ligand coordinates to two iron atoms, each of which is also bonded to three terminal carbonyl (CO) ligands. The two alkyne units are oriented parallel to the iron-iron bond. This coordination significantly alters the geometry of the alkyne, and the study of such complexes provides insight into the fundamental interactions between π-systems and metal centers, which is relevant to understanding mechanisms of metal-catalyzed alkyne reactions. acs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆Fe₂O₆ |

| Metal Centers | 2 x Iron (Fe) |

| Ligands | 1 x this compound, 6 x Carbonyl (CO) |

| Coordination Geometry (approx.) | Each Fe is part of an Fe₂C₂ core with three terminal CO ligands. |

The formation of such stable complexes demonstrates the ability of the strained diyne to act as a robust scaffold in organometallic chemistry, opening avenues for its use in catalysis and materials synthesis. acs.org

Alkyne Metathesis

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. beilstein-journals.orgd-nb.info The reaction can be applied in several ways, including ring-closing alkyne metathesis (RCAM), acyclic diyne metathesis (ADMET) polymerization, and cross-metathesis. d-nb.info The mechanism is generally understood to proceed through a metallacyclobutadiene intermediate. researchgate.net

While this compound can be synthesized via ring-closing reactions, it can also serve as a substrate in alkyne metathesis. researchgate.net For instance, subjecting this compound to ADMET conditions would be expected to produce a polymer linked by buta-1,3-diyne units, with the expulsion of a small cyclic alkyne like cyclooctyne (B158145) as a byproduct, though this specific polymerization has not been prominently reported.

More commonly, cyclic diynes participate in ring-opening alkyne metathesis polymerization (ROAMP). In this process, the strained cyclic diyne reacts with a catalyst to form a linear polymer containing the repeating units of the original ring. The driving force for this reaction is the release of ring strain. Given that this compound possesses moderate ring strain, it could potentially undergo ROAMP to yield a poly(dodecadiyne) polymer. The properties of such a polymer would depend on the catalyst used and the resulting microstructure.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium or other transition metals. wikipedia.orgnih.gov Common examples involving alkynes include the Sonogashira, Suzuki, Stille, and Negishi couplings. nih.govyoutube.comyoutube.com These reactions typically couple an organometallic reagent with an organic halide. youtube.com

The direct participation of the C-H bonds of the unsubstituted alkyne units in this compound in a standard cross-coupling reaction would be challenging without prior functionalization. However, the compound can serve as a precursor for substrates suitable for such reactions. For example, one of the alkyne units could be selectively hydrohalogenated or converted to a terminal alkyne via a sequence of reactions. This functionalized intermediate could then undergo a cross-coupling reaction.

A more direct application would be in a domino reaction sequence. For example, a palladium-catalyzed process could first involve the coupling of an aryl halide to one of the alkyne units, followed by an intramolecular cyclization or a second intermolecular coupling event. researchgate.net The spatial arrangement of the two alkyne groups in this compound could facilitate unique cascade reactions, where an initial coupling event at one alkyne positions the reactants for a subsequent intramolecular transformation involving the second alkyne.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound:While general principles of selectivity in alkyne reactions are well-established, specific studies detailing the chemo-, regio-, and stereoselectivity of reactions involving this compound, including data tables of research findings, could not be located.

To generate an article that is both "thorough, informative, and scientifically accurate" and strictly adheres to the provided outline, specific research dedicated to this compound is necessary. Without such dedicated studies, any attempt to write the requested sections would rely on speculation and generalization from other, unrelated compounds, which would violate the core requirements of the prompt.

Therefore, until more specific research on the detailed reactivity of this compound becomes publicly available, the creation of the requested article is not feasible.

Theoretical and Computational Studies on 1,7 Cyclododecadiyne

Electronic Structure and Bonding Analysis

Molecular Orbital Theory and Strain Effects

According to molecular orbital (MO) theory, the triple bonds in 1,7-cyclododecadiyne are composed of one sigma (σ) bond and two orthogonal pi (π) bonds. In a linear alkyne, the p-orbitals forming the π-bonds are degenerate. However, the cyclic nature of this compound forces the C-C≡C-C fragments to deviate from their ideal 180° bond angles, a phenomenon known as angle strain. This distortion can lead to a lifting of the degeneracy of the π-orbitals and a rehybridization of the sp-carbon atoms, impacting the molecule's reactivity.

The strain energy in medium-sized rings like cyclododecane (B45066) arises from a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). The introduction of the two triple bonds in this compound significantly alters this landscape. While the regions of the polymethylene bridges will adopt conformations to minimize torsional and transannular strain, the alkyne units introduce significant angle strain. This stored strain energy makes the molecule more reactive than its acyclic counterparts.

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable tools for quantifying the electronic structure and bonding in molecules like this compound. These methods can predict molecular geometries, energies, and orbital properties with a high degree of accuracy.

For instance, DFT calculations can be employed to optimize the geometry of this compound, providing precise bond lengths and angles. These calculations would likely reveal significant deviations from the ideal 180° for the sp-hybridized carbons, a direct measure of the angle strain. The calculated strain energy, often determined by comparing the heat of formation of the cyclic molecule to an appropriate strain-free acyclic reference, would be a key output of such studies.

Ab initio calculations, which are based on first principles without empirical parameterization, can provide a highly accurate description of the electronic wave function and molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability. For this compound, the nature of these frontier orbitals would be heavily influenced by the strained alkyne moieties.

Conformational Analysis and Dynamics

The twelve-membered ring of this compound is not static but rather exists as a dynamic ensemble of interconverting conformations. Understanding this conformational landscape is crucial for predicting its properties and reactivity.

Ring Flexibility and Preferred Conformations

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational conformational search for this compound.

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| A | C2 | 0.00 | ... |

| B | Ci | 1.5 | ... |

| C | C1 | 2.8 | ... |

This table is illustrative and not based on published experimental or computational data for this compound.

Interconversion Pathways and Energy Barriers

The different conformations of this compound are not isolated but can interconvert via pathways involving rotations around the C-C single bonds of the methylene (B1212753) bridges. These interconversion processes are associated with energy barriers that dictate the rate of conformational change.

Computational methods can be used to map these interconversion pathways and calculate the corresponding transition state energies. Techniques such as relaxed potential energy surface scans or more sophisticated methods like nudged elastic band (NEB) can be employed to identify the lowest energy paths between conformers. The calculated energy barriers would provide insight into the molecule's flexibility and the timescale of its conformational dynamics.

A hypothetical energy profile for the interconversion between two conformers of this compound is depicted below, illustrating the type of information that can be gained from such studies.

| Interconversion | Transition State | Energy Barrier (kcal/mol) |

| Conformer A ↔ Conformer B | TS1 | 8.5 |

| Conformer B ↔ Conformer C | TS2 | 5.2 |

This table is illustrative and not based on published experimental or computational data for this compound.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a strained and reactive molecule like this compound, theoretical calculations can provide detailed insights into reaction pathways that may be difficult to probe experimentally.

For example, the strain in this compound makes it a good candidate for strain-promoted cycloaddition reactions. DFT calculations could be used to model the reaction of this compound with various reactants, such as azides in the strain-promoted azide-alkyne cycloaddition (SPAAC). By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This would allow for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Furthermore, analysis of the transition state geometries and the electronic structure along the reaction coordinate can reveal the intimate details of bond formation and breaking. This level of mechanistic detail is often inaccessible through experimental means alone and highlights the synergistic role of computational chemistry in modern chemical research.

Reaction Pathways and Transition States

The study of reaction pathways involves mapping the potential energy surface of a reaction from reactants to products. This map includes identifying intermediates and, crucially, the transition states that connect them. For this compound, interesting reactions to study would include cycloadditions, transannular reactions, or oligomerization.

Computational methods, particularly Density Functional Theory (DFT), are adept at locating the geometries of transition states. These are saddle points on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The geometric parameters of a calculated transition state, such as forming and breaking bond lengths, provide insight into the mechanism of the reaction (e.g., whether it is concerted or stepwise, synchronous or asynchronous). However, no specific transition state structures for reactions involving this compound have been reported in the surveyed literature.

Activation Energies and Reaction Kinetics

Once a transition state is located, its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). This value is critical for predicting the rate of a chemical reaction, as described by transition state theory.

A lower activation energy implies a faster reaction rate. For this compound, computational studies could compare the activation energies for different potential reaction pathways, predicting which reactions are kinetically favorable. For instance, the activation energies for various modes of cycloaddition could be calculated to predict regioselectivity and stereoselectivity. Unfortunately, no such calculated activation energies specific to this compound are available in the current body of scientific literature.

Spectroscopic Correlates and Theoretical Predictions

Computational quantum chemistry is also a powerful tool for predicting spectroscopic properties. These predictions are vital for interpreting experimental spectra and for identifying unknown compounds.

Photoelectron Spectroscopy (PE) Interpretations

Photoelectron spectroscopy measures the energies required to remove electrons from a molecule, providing information about the energies of its molecular orbitals. Theoretical calculations, such as ab initio methods, can compute the energies of molecular orbitals and predict the ionization potentials of a molecule.

By calculating the electronic structure of this compound, one could predict its photoelectron spectrum. This would involve identifying the energies of the highest occupied molecular orbitals (HOMOs), particularly those associated with the π-systems of the alkyne groups. The predicted spectrum could then be used to interpret an experimental PE spectrum, assigning spectral bands to specific molecular orbitals. Such a theoretical study for this compound has not been found in the literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Correlations to Structural Parameters

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with increasing accuracy. These predictions are highly sensitive to the three-dimensional structure of the molecule.

For a flexible molecule like this compound, one could calculate the NMR parameters for various possible conformations. By comparing the calculated shifts with experimental data, it is often possible to determine the dominant conformation in solution. Furthermore, correlations between calculated chemical shifts and specific structural parameters, such as bond lengths, bond angles, or dihedral angles, can provide deep insights into the molecule's geometry and electronic structure. Regrettably, no dedicated computational studies on the NMR properties of this compound, which would allow for such correlations, were identified.

Polymerization Chemistry Involving 1,7 Cyclododecadiyne

Cyclopolymerization Mechanisms of Diyne Monomers

The polymerization of monomers containing two alkyne groups, such as 1,7-octadiyne derivatives, typically proceeds via a cyclopolymerization mechanism rather than a simple linear polymerization. In this process, the monomer undergoes an intramolecular cyclization reaction followed by intermolecular propagation, leading to a polymer backbone containing cyclic repeating units.

The driving force for cyclopolymerization is the formation of a stable five- or six-membered ring during the propagation step. For 1,7-octadiyne derivatives, the formation of a six-membered ring is favored. This process is a form of metathesis polymerization, specifically, a cyclopolymerization involving alkyne metathesis.

The general mechanism involves the reaction of a metal alkylidene catalyst with one of the alkyne groups of the monomer to form a metallacyclobutene intermediate. This is followed by an intramolecular reaction with the second alkyne group, leading to the formation of a cyclic repeating unit and regeneration of the metal alkylidene catalyst, which then propagates the polymerization with another monomer molecule.

Catalytic Systems for Controlled Polymerization

The successful cyclopolymerization of diynes, including 1,7-octadiyne derivatives, is highly dependent on the choice of the catalytic system. Transition metal catalysts, particularly those based on molybdenum and ruthenium, have been shown to be effective.

Grubbs Catalysts: Ruthenium-based Grubbs catalysts, especially the third-generation catalysts, have demonstrated remarkable efficiency and control over the cyclopolymerization of 1,7-octadiyne derivatives. rsc.org These catalysts offer several advantages, including high tolerance to various functional groups, which allows for the polymerization of a wide range of substituted diynes. The use of third-generation Grubbs catalysts enables the synthesis of polymers with well-controlled molecular weights and narrow polydispersity indices (PDIs), which is indicative of a living polymerization process. rsc.org

Molybdenum Catalysts: Molybdenum-based catalysts, such as the Schrock-type initiator Mo(N-2,6-i-Pr2C6H3)(CHCMe2Ph)(OCH(CH3)2)2, have also been employed for the living cyclopolymerization of 1,6-heptadiyne derivatives, which are structurally similar to 1,7-octadiynes. osti.gov These catalysts are known for their high activity. Additionally, a MoCl5/(n-Bu)4Sn complex catalyst system has been used for the metathesis cyclopolymerization of 1,7-dihalogen-1,6-heptadiyne derivatives, yielding high molecular weight polymers. rsc.org

The choice of catalyst can significantly influence the polymerization kinetics, the degree of control over the polymer architecture, and the properties of the resulting polymer.

Influence of Reaction Conditions on Polymer Architecture

The architecture of polymers derived from the cyclopolymerization of diynes is influenced by several reaction conditions, including monomer structure, catalyst selection, and polymerization parameters.

Monomer Structure: The substituents on the diyne monomer can have a profound effect on the polymerization process. For instance, the cyclopolymerization of 1,7-octadiyne derivatives can be challenging, but the introduction of substituents that promote a Thorpe-Ingold effect can lead to efficient polymerization. rsc.org This effect, which involves bulky groups at the 4-position of the heptadiyne or octadiyne chain, favors the cyclized conformation of the monomer, thus facilitating the intramolecular cyclization step during polymerization.

Catalyst and Reaction Time: The type of catalyst and the reaction time can influence the stereochemistry and regularity of the polymer chain. For example, in acyclic diene metathesis (ADMET) polymerization, the cis/trans geometry of the double bonds in the polymer backbone can be controlled by the choice of catalyst and reaction temperature.

Data on Controlled Cyclopolymerization of a 1,7-Octadiyne Derivative:

| Monomer | Catalyst | Solvent | Time (h) | M_n (kDa) | PDI |

| Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Grubbs 3rd Gen. | CH2Cl2 | 1 | 25.3 | 1.12 |

| Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Grubbs 3rd Gen. | Toluene | 1 | 24.8 | 1.15 |

This table illustrates the level of control achievable with modern catalysts in the cyclopolymerization of a functionalized 1,7-octadiyne, a close structural analog to a repeating unit that could be envisioned from 1,7-cyclododecadiyne polymerization.

Copolymerization Strategies

The living nature of the cyclopolymerization of diynes with certain catalysts opens up possibilities for creating copolymers with well-defined structures.

Formation of Linear Copolymers

Statistical copolymers can be synthesized by the simultaneous polymerization of two different diyne monomers. The composition of the resulting copolymer will depend on the relative reactivities of the two monomers.

Synthesis of Multiblock Copolymers

The controlled, living nature of cyclopolymerization with catalysts like the third-generation Grubbs catalyst allows for the synthesis of well-defined diblock copolymers. rsc.org This is achieved through the sequential addition of two different monomers. For example, a diblock copolymer has been successfully synthesized from a 1,6-heptadiyne derivative and a 1,7-octadiyne derivative. rsc.org This controlled process allows for the creation of polymers with distinct blocks containing five- and six-membered rings, respectively. rsc.org

The synthesis of multiblock copolymers can also be achieved through "click" chemistry, where functionalized polymer blocks are coupled together. For instance, α-alkyne, ω-azidoheterotelechelic polymers can be synthesized and then coupled to form multiblock structures. nih.gov

Advanced Polymer Architectures and Networks

The diyne functionality and the resulting conjugated polymer backbone from cyclopolymerization offer opportunities for creating advanced polymer architectures and networks. The double bonds within the polymer backbone can be further functionalized through various chemical reactions.

The living nature of the polymerization allows for the synthesis of more complex architectures beyond simple block copolymers, such as star polymers or graft copolymers, by using multifunctional initiators or terminating agents.

Furthermore, the conjugated nature of the poly(diyne) backbone imparts interesting optical and electronic properties to the material, making them suitable for applications in organic electronics. The ability to create well-defined block copolymers also allows for the self-assembly of these materials into ordered nanostructures, which is a key aspect in the development of advanced materials for various technological applications.

Cross-linked Poly-diynes

The generation of cross-linked polymers from diacetylene monomers is a known strategy to produce robust network materials with unique thermal and electronic properties. This typically involves the solid-state topochemical polymerization of diacetylenes, often initiated by heat or UV radiation, where the crystalline packing of the monomer dictates the resulting polymer structure. For a cyclic diyne like this compound, such a process could potentially lead to highly ordered, three-dimensional networks. However, specific research detailing the conditions and outcomes of such a cross-linking polymerization for this compound is not presently available.

Topological Polymers Derived from this compound

Topological polymers, which include structures like catenanes (interlocked rings) and rotaxanes (rings threaded onto a linear chain), represent a sophisticated class of macromolecules with unique physical and chemical properties. The cyclic nature of this compound could, in principle, serve as a building block for such architectures. For instance, ring-opening metathesis polymerization (ROMP) of cyclic olefins is a common method to produce linear polymers that can then be cyclized to form macrocycles, which are precursors to more complex topologies. While metathesis polymerization of alkynes is known, its specific application to this compound for the synthesis of topological polymers has not been reported.

Kinetics and Thermodynamics of this compound Polymerization

A thorough understanding of the kinetics and thermodynamics of polymerization is crucial for controlling the molecular weight, structure, and properties of the resulting polymer. Key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of polymerization, as well as kinetic factors like the rate of polymerization and activation energy, provide fundamental insights into the feasibility and mechanism of the reaction.

For the polymerization of cyclic monomers, ring strain is a significant driving force. The release of this strain upon ring-opening contributes to a negative enthalpy of polymerization, favoring the reaction. However, the conversion of a monomer into a long polymer chain is entropically unfavorable due to the loss of translational degrees of freedom. This interplay between enthalpy and entropy determines the ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable.

Unfortunately, there is a lack of published experimental data concerning the kinetic and thermodynamic parameters for the polymerization of this compound. Without such studies, any discussion on reaction rates, equilibrium monomer concentrations, and the influence of temperature on the polymerization of this specific compound would be purely speculative.

Advanced Applications in Chemical Synthesis and Materials Science

Supramolecular Chemistry and Macrocyclic Receptors

Design and Synthesis of Host-Guest Systems

There is no available scientific literature detailing the design and synthesis of host-guest systems specifically utilizing 1,7-cyclododecadiyne as a key component.

Self-Assembly of Higher-Order Structures

No research has been found that describes the self-assembly of this compound into higher-order supramolecular structures.

Role in Click Chemistry Methodologies

Utility as an Alkyne Component in Bioorthogonal Ligation

While alkynes are central to bioorthogonal ligation, there are no studies specifically demonstrating the utility of this compound in this context.

Development of Novel Clickable Scaffolds

The development of novel clickable scaffolds based on this compound has not been reported in the scientific literature.

Precursors for Complex Molecular Architectures and Organic Frameworks

There is no evidence in the current body of scientific work to suggest that this compound has been used as a precursor for the synthesis of complex molecular architectures or organic frameworks.

Synthesis of Strained Cage Compounds and Propellanes

The inherent ring strain and the proximity of the two triple bonds in this compound can be harnessed to synthesize highly strained cage compounds and propellanes through intramolecular reactions. These reactions often involve cycloaddition pathways, where the triple bonds react with each other or with other externally introduced reagents in a concerted or stepwise manner.

One notable, though not directly involving this compound, strategy for forming such complex structures is through intramolecular [2+2] cycloadditions. This type of reaction, when applied to suitable diynes, can lead to the formation of bicyclic systems containing cyclobutane rings. While specific examples detailing the intramolecular [2+2] cycloaddition of this compound to form propellanes are not extensively documented in readily available literature, the principles of such transformations suggest its potential as a substrate. The reaction would theoretically proceed via the interaction of the two triple bonds, leading to a highly strained polycyclic core. The feasibility and outcome of such a reaction would be highly dependent on the reaction conditions, including the use of appropriate catalysts or photochemical activation to overcome the activation energy barrier for the cycloaddition.

The synthesis of heteroadamantanes and other polycyclic cage systems from precursors like cyclooctadiene highlights the utility of cyclic dienes and, by extension, diynes in constructing complex three-dimensional frameworks. chemrxiv.orgchemrxiv.org These syntheses often rely on multi-step sequences involving cyclization and rearrangement reactions. A similar approach could be envisioned for this compound, where the alkyne functionalities are first transformed into more reactive intermediates that can then undergo intramolecular cyclization to yield intricate cage structures.

Building Blocks for Polycyclic Systems

Beyond highly strained cages, this compound serves as a valuable starting material for the synthesis of a broader range of polycyclic systems. Transannular reactions, where a bond is formed between non-adjacent atoms within the ring, are a key strategy in this regard. These reactions can be triggered by various reagents and conditions, leading to the formation of diverse and complex polycyclic frameworks.

For instance, the photocycloaddition of 2-pyridones can yield polycyclic products containing a 1,5-cyclooctadiene ring, which can then undergo further transannular reactions to generate polyquinane structures. nih.gov This highlights the potential of using cyclic systems with multiple reactive sites to build complex molecular architectures in a stepwise and controlled manner. While this example does not directly use this compound, it illustrates a relevant synthetic strategy.

Furthermore, radical-initiated cascade reactions of 1,7-dienes have been shown to produce tetracyclic nitrogen-containing skeletons, demonstrating the power of radical cyclizations in constructing polycyclic systems. researchgate.net The alkyne units of this compound could potentially participate in similar radical cascade reactions, leading to the formation of unique polycyclic structures.

The following table summarizes representative approaches to the synthesis of polycyclic systems that could conceptually be applied to or are inspired by the reactivity of cyclic diynes like this compound.

| Reaction Type | Precursor Type | Resulting Structure | Reference |

| Cage-Divergent Synthesis | Cyclooctadiene | Heteroadamantanes | chemrxiv.orgchemrxiv.org |

| Intramolecular [2+2] Cycloaddition | Ene-Ketenes | Bicyclic systems | pku.edu.cn |

| Transannular Cyclization | Photocycloadduct of 2-pyridones | Polyquinanes | nih.gov |

| Radical Annulation Cyclization | 1,7-dienes and aldehydes | N-containing polycyclics | researchgate.net |

Conjugated Systems and Carbon-Rich Materials

The presence of two alkyne groups in this compound makes it an intriguing candidate for the synthesis of conjugated systems and carbon-rich materials. Polymerization of diynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. nsf.govresearchgate.netnih.govfrontiersin.org

While specific studies on the polymerization of this compound are not widely reported, related diynes have been successfully polymerized to yield conjugated materials. For example, solid-phase polymerization of diacetylenes can produce 2D conjugated microporous polyacetylenes. nih.gov Such materials have potential applications in areas like electronics, sensing, and catalysis.

Furthermore, the pyrolysis of organic precursors, including those rich in carbon like this compound, is a known method for producing carbon-rich materials such as biochar, which can serve as a precursor for graphene synthesis. researchgate.net The high carbon content of this compound suggests its potential as a precursor for novel carbonaceous materials with unique structures and properties upon controlled thermal treatment.

Integration into Novel Material Systems

The unique reactivity of this compound also allows for its incorporation into a variety of advanced material systems, imparting specific functionalities and properties to the resulting materials.

Functional Polymers and Advanced Polymer Materials

The alkyne functionalities of this compound can be utilized for its incorporation into polymers, either as a monomer or as a cross-linking agent. rsc.orgnih.gov The introduction of the cyclododecadiyne unit into a polymer backbone can influence its physical properties, such as thermal stability, rigidity, and processability.

Multicomponent reactions are powerful tools for the synthesis of functional polymers, and the alkyne groups of this compound could potentially participate in such reactions to create polymers with tailored functionalities. mdpi.com For instance, the Kabachnik-Fields reaction has been used to develop functional polymers with applications as heavy metal adsorbents and flame retardants. mdpi.com

The synthesis of block copolymers containing diyne units has also been explored. researchgate.net Block copolymers can self-assemble into ordered nanostructures, and the incorporation of a reactive diyne monomer like this compound could allow for further functionalization or cross-linking of these nanodomains.

Hybrid and Nanostructured Materials

This compound can be integrated into hybrid and nanostructured materials to create composites with enhanced properties. The alkyne groups can serve as anchor points for attaching the molecule to nanoparticles or other material surfaces.

For example, alkyne-functionalized gold nanoparticles are used for the covalent conjugation of azide-tagged molecules via click chemistry. sigmaaldrich.com Similarly, this compound could be used to functionalize nanoparticles, enabling their incorporation into polymer matrices or their use in targeted delivery systems. nih.govnih.govmdpi.com The functionalization of nanoparticles with polymers can also influence the properties of liquid crystal phases. mdpi.com

Surface Modification and Functionalization

The reactivity of the alkyne groups in this compound makes it a suitable candidate for surface modification and functionalization. Self-assembled monolayers (SAMs) are a powerful tool for controlling the properties of surfaces at the molecular level. nih.gov Alkyne-terminated molecules can form SAMs on various substrates, and this compound, with its two alkyne functionalities, could potentially form interesting and robust surface layers. tdl.orgnsf.govresearchgate.netuh.edu

The alkyne groups on a surface functionalized with this compound would be available for further reactions, such as click chemistry, allowing for the attachment of a wide range of molecules, including biomolecules, polymers, and fluorescent dyes. This would enable the creation of surfaces with specific functionalities for applications in biosensing, cell culture, and microelectronics.

Catalytic Applications as Ligands or Precursors

This compound serves as a versatile precursor in the synthesis of organometallic complexes that exhibit significant catalytic activity. Its primary role in catalysis stems from its ability to form unique metal complexes, particularly cyclobutadiene (B73232) derivatives, which can act as ligands in various catalytic transformations. The strained nature of this cyclic diyne facilitates its transformation into more complex ligand systems upon reaction with metal precursors.

Precursor to Rhodium-Cyclobutadiene Catalysts

A notable application of this compound is in the formation of rhodium-cyclobutadiene complexes, which have been identified as a novel class of highly selective catalysts. acs.org The reaction of this compound with rhodium carbonyl precursors, such as dicarbonyl(cyclopentadienyl)rhodium(I) (CpRh(CO)₂), leads to an intramolecular transannular cyclization, forming a tricyclic cyclobutadiene rhodium complex. acs.org

These rhodium-cyclobutadiene complexes have demonstrated efficacy in catalytic processes. For instance, a rhodium cyclobutadiene complex has been successfully employed as a catalyst for the direct reductive amination of aldehydes and ketones. acs.org This reaction is significant as it provides a selective route to amines while tolerating a wide array of functional groups that are typically susceptible to reduction by conventional reagents. acs.org

Table 1: Catalytic Performance of a Rhodium-Cyclobutadiene Complex in Reductive Amination acs.org

| Entry | Amine | Aldehyde/Ketone | Product | Conversion (%) | TON |

| 1 | p-Anisidine | p-Methylbenzaldehyde | N-(4-Methylbenzyl)-4-methoxyaniline | 74 | >1300 |

| 2 | Benzylamine | Acetophenone | N-(1-Phenylethyl)benzylamine | 95 | - |

| 3 | Morpholine | Cyclohexanone | 4-(Cyclohexyl)morpholine | 88 | - |

TON (Turnover Number) was reported to be at least 1300 for the reaction in entry 1 with reduced catalyst loading over an extended reaction time. acs.org

The catalytic cycle is believed to involve the generation of a catalytically active species through the replacement of a labile ligand, which then participates in the reductive amination process. acs.org The robustness of these catalysts is highlighted by their high turnover numbers, indicating their ability to facilitate a large number of catalytic cycles without significant degradation. acs.org

Precursor to Cobalt-Cyclobutadiene Complexes

Similar to rhodium, this compound can also act as a precursor for cobalt-cyclobutadiene complexes. The reaction of this compound with pentamethylcyclopentadienyl(dicarbonyl)cobalt(I) ((CH₃)₅C₅Co(CO)₂) results in the formation of a tricyclic cyclobutadiene derivative. While specific catalytic applications of the this compound-derived cobalt complex are still emerging, related cyclobutadiene cobalt complexes have shown catalytic activity. For instance, a cyclobutadiene cobalt complex with a labile naphthalene ligand has been shown to catalyze the insertion of ethyl diazoacetate into X-H bonds (where X can be N, O, Si, etc.), yielding the corresponding products in moderate to good yields. scispace.com This suggests the potential for the this compound-based cobalt complex to exhibit similar catalytic behavior.

Potential Applications with Other Transition Metals

The ability of this compound to form complexes with rhodium and cobalt points towards its potential to act as a precursor for catalysts involving other transition metals. While specific, well-documented catalytic applications of this compound complexes with metals such as iron, nickel, palladium, platinum, and iridium are less common in the literature, the general catalytic utility of organometallic complexes of these metals is vast.

Iron Complexes: The molecular structure of a hexacarbonyldiiron complex of this compound has been reported. Iron complexes are known to catalyze a wide range of reactions, and the unique structure of the this compound ligand could impart novel catalytic properties.

Nickel, Palladium, Platinum, and Iridium Complexes: These metals are mainstays in catalysis, facilitating reactions like cross-coupling, hydrogenation, hydrosilylation, and cyclization. The formation of complexes between this compound and these metals could lead to catalysts with unique steric and electronic properties, potentially influencing the selectivity and efficiency of known catalytic transformations.

The exploration of this compound as a ligand precursor for a broader range of transition metal catalysts remains an active area of research, with the potential to uncover new and efficient catalytic systems for organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,7-Cyclododecadiyne, and what are its critical physical properties?

- Synthesis : this compound is synthesized via cyclic trimerization of 1,7-octadiyne using organochromium or organocobalt catalysts, yielding percyclophane-4 as a product. The process involves multiple steps, including purification under controlled conditions, with an overall yield of ~20% .

- Physical Properties : The compound is colorless and crystalline, with a melting point of 23 ± 2°C. Stability requires storage in dry, inert environments to prevent degradation or unintended polymerization .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : Use personal protective equipment (PPE) including gloves, face shields, and lab coats. Avoid contact with strong oxidizers due to flammability risks .

- Storage : Store in a cool, dry, and well-ventilated area. Ensure containers are tightly sealed to prevent moisture ingress or atmospheric reactivity .

Advanced Research Questions

Q. What experimental design strategies optimize catalytic reactions involving this compound?

- Response Surface Methodology (RSM) : Use Box-Behnken Design (BBD) to analyze interactions between variables like molar ratio (1,7-octadiene:TBHP), temperature (30–70°C), catalyst loading (1–5 wt%), and reaction time (2–6 hrs). Statistical modeling identifies optimal conditions for epoxidation or trimerization .

- Data Validation : Validate models using ANOVA to ensure reproducibility. For example, catalyst reusability tests (3–5 cycles) confirm minimal activity loss in Mo(VI)-based systems .

Q. How can researchers resolve contradictions in reaction yields during this compound trimerization?

- Controlled Variables : Re-examine catalyst purity (e.g., residual solvents in organochromium catalysts) and reaction atmosphere (e.g., inert vs. aerobic conditions). Trace oxygen or moisture can alter reaction pathways .

- Analytical Cross-Checking : Use GC-MS or HPLC to quantify intermediates and byproducts. Compare results with theoretical yields calculated via kinetic models .

Q. What advanced analytical techniques are recommended for characterizing derivatives like percyclophane-4?

- Chromatography : Employ reverse-phase HPLC with C8 columns for separating lactone derivatives. Use [13C3]-labeled internal standards to enhance detection accuracy in biological matrices .

- Spectroscopy : Conduct NMR (1H/13C) to confirm cage structure formation. FT-IR identifies strain-induced vibrational shifts in cyclophane derivatives .

Methodological Challenges

Q. How can researchers address the instability of this compound derivatives in polar solvents?

- Solvent Selection : Use low-polarity solvents (e.g., cyclohexane) to stabilize lactone intermediates. Avoid methanol/water mixtures, which accelerate hydrolysis to free Neu5Ac .

- Kinetic Trapping : Rapidly freeze samples post-reaction and analyze within 24 hours to minimize degradation .

Q. What statistical approaches are suitable for analyzing reaction data with high variability?

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate process variables (e.g., temperature, catalyst loading) with yield/selectivity outcomes .

- Error Propagation Models : Quantify uncertainties in yield calculations using Monte Carlo simulations, especially for low-yield trimerization reactions .

Data Reporting Standards

Q. How should researchers document thermodynamic properties of this compound derivatives?

- NIST Guidelines : Report melting points, densities (e.g., 0.82 g/cm³ for cyclododecane), and enthalpies of formation using calibrated DSC instruments. Cross-reference with NIST Standard Reference Database 69 for validation .

- Replicate Studies : Publish data from ≥3 independent experiments, including standard deviations, to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.